Isokotanin B

Übersicht

Beschreibung

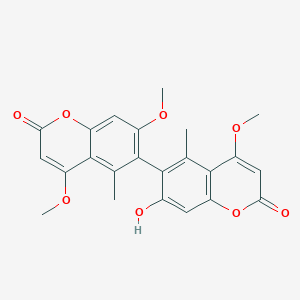

Isokotanin B ist eine Bicoumarin-Verbindung, die aus den Sklerotien des Pilzes Aspergillus alliaceus isoliert wurde. Es ist bekannt für seine einzigartige chemische Struktur und seine biologischen Aktivitäten. Die Summenformel von this compound ist C23H20O8, und es hat ein Molekulargewicht von 424,40 g/mol .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von this compound beinhaltet komplexe organische Reaktionen. Eine der Methoden umfasst die Verwendung von metall- und enzymkatalysierten Reaktionen. Eine bemerkenswerte Syntheseroute beinhaltet die Miyaura-Suzuki-Homokupplungsreaktion, die durch Buchwalds Präkatalysator PdG4SPhos und SPhos in geringen Beladungen erleichtert wird. Diese Reaktion wird gefolgt von einer enzymatischen kinetischen Auflösung unter Verwendung von Candida rugosa-Lipase, um eine enantioselektive Hydrolyse von Biphenyldipropionat zu erreichen .

Industrielle Produktionsmethoden

Der Extraktionsprozess beinhaltet die Kultivierung des Pilzes und die Isolierung der Verbindung durch verschiedene Reinigungstechniken .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung in der Untersuchung von Bicoumarinen und ihren chemischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es zeigt Aktivität gegen bestimmte Insekten, indem es deren Fressverhalten hemmt. Die genauen beteiligten molekularen Pfade sind noch Gegenstand der Forschung, aber es wird angenommen, dass es die Stoffwechselprozesse der Zielorganismen stört .

Wissenschaftliche Forschungsanwendungen

Isokotanin B has several scientific research applications, including:

Chemistry: It is used as a model compound in the study of bicoumarins and their chemical properties.

Wirkmechanismus

Target of Action

Isokotanin B is a metabolite of bicoumarin isolated from the sclerotia of Aspergillus alliaceus It has been reported to show activity against the corn earworm helicoverpa zea and the dried fruit beetle carpophilus hemipterus .

Mode of Action

Its activity against certain pests suggests that it may interact with biological systems in these organisms to exert its effects .

Pharmacokinetics

They influence how much of the compound enters the systemic circulation, how it is distributed throughout the body, how it is metabolized, and how it is eliminated .

Result of Action

Its reported activity against certain pests suggests that it may have significant effects at the molecular and cellular level in these organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.

Biochemische Analyse

Biochemical Properties

Isokotanin B plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit activity against the corn earworm Helicoverpa zea and the dried fruit beetle Carpophilus hemipterus . The compound interacts with metabolic enzymes and proteases, influencing their activity and potentially inhibiting or activating specific biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in human colon adenocarcinoma cell lines (Caco-2), this compound has been used to estimate in vivo drug permeability due to its morphological and functional similarities to the human intestinal epithelium . This suggests that this compound can impact cellular processes related to drug absorption and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, altering their activity and influencing various biochemical pathways . These interactions can lead to changes in cellular function and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting the growth of certain insects . At higher doses, this compound may cause toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can influence the production and degradation of specific metabolites, affecting overall metabolic balance . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Isokotanin B involves complex organic reactions. One of the methods includes the use of metal- and enzyme-catalyzed reactions. A notable synthetic route involves the Miyaura-Suzuki homocoupling reaction, which is facilitated by Buchwald’s precatalyst PdG4SPhos and SPhos in low loadings. This reaction is followed by an enzymatic kinetic resolution using Candida rugosa lipase to achieve enantioselective hydrolysis of biphenyl dipropionate .

Industrial Production Methods

The extraction process involves culturing the fungus and isolating the compound through various purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Isokotanin B undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Isokotanin B wird mit anderen Bicoumarinen wie Isokotanin A und Isokotanin C verglichen. Diese Verbindungen haben ähnliche strukturelle Merkmale, unterscheiden sich aber in ihren biologischen Aktivitäten und chemischen Eigenschaften. This compound ist aufgrund seiner spezifischen Aktivität gegen bestimmte Insekten und seiner eindeutigen chemischen Struktur einzigartig .

Liste ähnlicher Verbindungen

- Isokotanin A

- Isokotanin C

- Andere Bicoumarine, die aus Aspergillus alliaceus isoliert wurden

Biologische Aktivität

Isokotanin B is a bicoumarin compound derived from the sclerotia of the fungus Aspergillus alliaceus. Its molecular formula is C23H20O8, with a molecular weight of 424.40 g/mol. This compound has garnered attention due to its diverse biological activities, particularly its insecticidal properties and potential therapeutic applications.

Insecticidal Properties

This compound has been shown to exhibit significant insecticidal activity against various pests, notably the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus). The compound reduces larval feeding by approximately 21% at a concentration of 100 ppm, indicating its potential as a biopesticide in agricultural applications .

The biological activity of this compound is attributed to its interaction with specific biological systems in target organisms. It appears to modulate cell signaling pathways and gene expression, influencing cellular metabolism and function. In particular, studies have demonstrated its effects on human colon adenocarcinoma cell lines (Caco-2), where it is used to estimate drug permeability due to its morphological similarities to human intestinal epithelium .

Biochemical Interactions

This compound participates in various biochemical reactions, particularly through interactions with enzymes and proteins. Its structure allows it to bind with specific biomolecules, leading to enzyme inhibition or activation and subsequent alterations in biochemical pathways. This action is crucial for its efficacy as both an insecticide and a potential therapeutic agent .

In Vitro Studies

A series of bioassays have been conducted to evaluate the effectiveness of this compound against different microorganisms. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound compared to other metabolites isolated from Aspergillus alliaceus:

| Compound | MIC against Bacillus subtilis (µg/mL) | MIC against Staphylococcus aureus (µg/mL) | MIC against Candida albicans (µg/mL) | MIC against NS-1 (Murine Myeloma) (µg/mL) | MIC against Neonatal Fibroblasts (µg/mL) |

|---|---|---|---|---|---|

| This compound | 25 | >100 | >200 | 12.5 | 100 |

| Isokotanin A | 12.5 | 100 | >200 | 25 | >100 |

| Kotanin | >100 | >100 | >200 | 100 | >100 |

| Anominine | 0.4 | >100 | >200 | 6.3 | 25 |

This data indicates that this compound has moderate antibacterial activity but exhibits lower cytotoxicity compared to other compounds tested .

Case Studies

Research has focused on the extraction and characterization of this compound from Aspergillus alliaceus. One study highlighted its potential use in developing bioactive compounds due to its unique structural features that differentiate it from other bicoumarins like Isokotanin A and C . The synthesis methods employed include metal- and enzyme-catalyzed reactions, showcasing its relevance in synthetic organic chemistry .

Eigenschaften

IUPAC Name |

6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-7-hydroxy-4-methoxy-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O8/c1-10-20(12(24)6-16-21(10)14(28-4)8-18(25)30-16)23-11(2)22-15(29-5)9-19(26)31-17(22)7-13(23)27-3/h6-9,24H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRGEKKETJXWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1C(=CC(=O)O2)OC)O)C3=C(C=C4C(=C3C)C(=CC(=O)O4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017787 | |

| Record name | Isokotanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154160-09-5 | |

| Record name | Isokotanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Isokotanin B differ from its regioisomer, Isokotanin A?

A2: While the research paper does not provide a detailed structural illustration of this compound, it emphasizes that it is a regioisomer of Isokotanin A []. This implies that both compounds share the same molecular formula but differ in the arrangement of their functional groups. Further structural elucidation was achieved using NMR techniques such as selective INEPT, HMQC, and NOESY, along with chemical interconversions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.